molecular formula C22H16O5 B1225702 4',5'-Dimethylfluorescein CAS No. 118797-71-0

4',5'-Dimethylfluorescein

Cat. No.: B1225702
CAS No.: 118797-71-0
M. Wt: 360.4 g/mol
InChI Key: KUKOGZJLQJYXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',5'-Dimethylfluorescein, also known as this compound, is a useful research compound. Its molecular formula is C22H16O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118797-71-0

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

3',6'-dihydroxy-4',5'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C22H16O5/c1-11-17(23)9-7-15-19(11)26-20-12(2)18(24)10-8-16(20)22(15)14-6-4-3-5-13(14)21(25)27-22/h3-10,23-24H,1-2H3

InChI Key

KUKOGZJLQJYXRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O

118797-71-0

Synonyms

4',5'-dimethylfluorescein

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a round bottom flask, phthalic anhydride (16.7 g, 113 mmol) and 2-methylresorcinol (24.9 g, 201 mmol) were combined and melted into a brown liquid at 150° C. Fused ZnCl2 (15 g, 110 mmol) was added over 40 min, and the temperature was slowly increased to 230° C. until all material solidified. The brick red solid was pulverized and boiled in 6M HCl for 30 min. The red solid was collected on a glass frit, washed with water, and dried in air over night (yield: 32.62 g, 91% of the theoretical yield).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture comprising 62 g of 2-methylresorcinol, 30 g of phthalic anhydride, 2 g of potassium hydrogen sulfate and 500 ml of ethyl laurate is brought to 200° C. for 3 hours. After cooling, the crude product is filtered and washed with acetone and then dried. The product obtained is a dark orange powder.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.